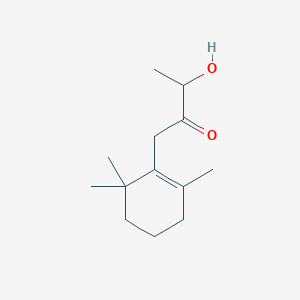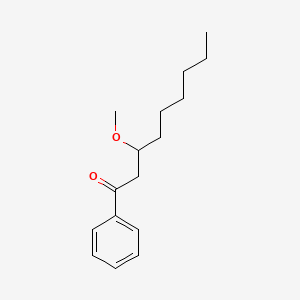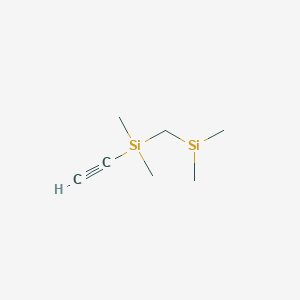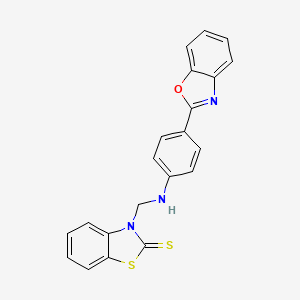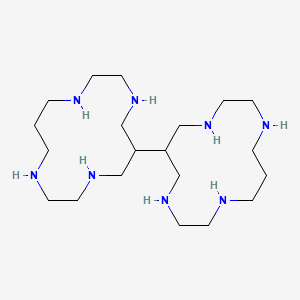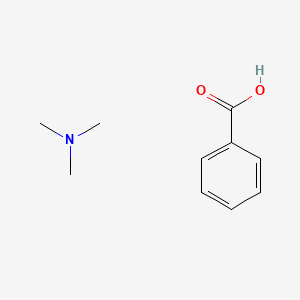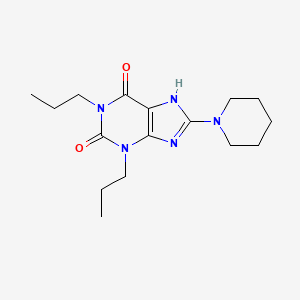
8-(Piperidin-1-yl)-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(Piperidin-1-yl)-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound that belongs to the class of xanthine derivatives Xanthines are known for their diverse pharmacological properties, including their use as stimulants and bronchodilators
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Piperidin-1-yl)-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione typically involves the reaction of a suitable purine derivative with a piperidine reagent under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where the purine derivative is reacted with a piperidine boronic acid or ester in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: 8-(Piperidin-1-yl)-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with suitable electrophiles
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
科学研究应用
8-(Piperidin-1-yl)-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including its use as an anti-inflammatory, antiviral, and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 8-(Piperidin-1-yl)-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets in the body. It is known to inhibit certain enzymes, such as dipeptidyl peptidase-IV (DPP-IV), which plays a role in glucose metabolism and immune regulation. The compound may also modulate signaling pathways involving glucagon-like peptide (GLP) and other bioactive molecules .
相似化合物的比较
Caffeine: A well-known xanthine derivative with stimulant properties.
Theophylline: Another xanthine derivative used as a bronchodilator.
Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties
Uniqueness: 8-(Piperidin-1-yl)-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific structural features, which confer distinct pharmacological properties. Unlike caffeine and theophylline, it has a piperidine ring that enhances its interaction with certain molecular targets, making it a promising candidate for therapeutic applications .
属性
CAS 编号 |
108653-57-2 |
|---|---|
分子式 |
C16H25N5O2 |
分子量 |
319.40 g/mol |
IUPAC 名称 |
8-piperidin-1-yl-1,3-dipropyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C16H25N5O2/c1-3-8-20-13-12(14(22)21(9-4-2)16(20)23)17-15(18-13)19-10-6-5-7-11-19/h3-11H2,1-2H3,(H,17,18) |
InChI 键 |
WOPQNXWWFKTQJA-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)N3CCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 6-[2-hydroxy-5-(1-hydroxyhexyl)cyclopentyl]hexanoate](/img/structure/B14324320.png)

![2-[4-(Benzyloxy)phenyl]-6-hydroxy-2-methyl-2H-pyran-3(6H)-one](/img/structure/B14324331.png)
